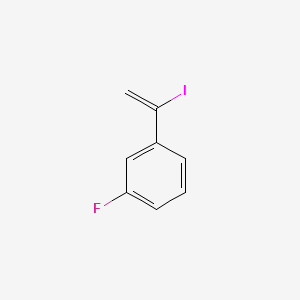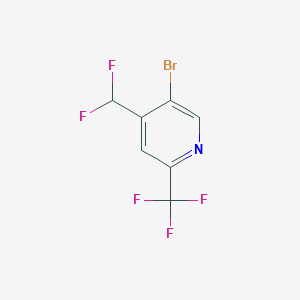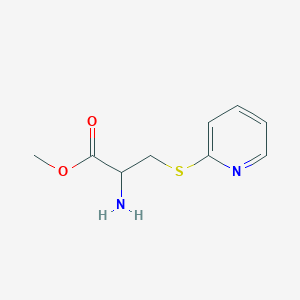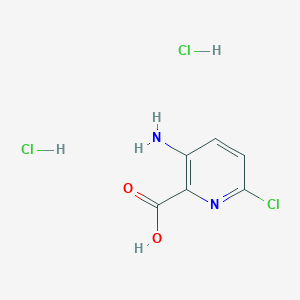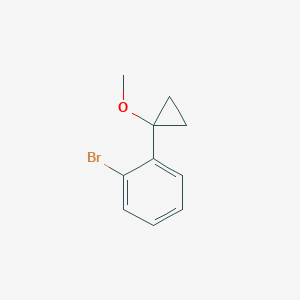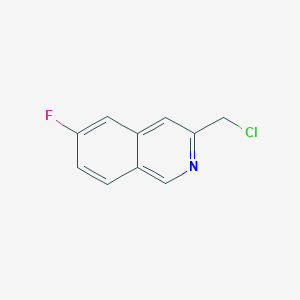
3-(Chloromethyl)-6-fluoroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-6-fluoroisoquinoline is a heterocyclic aromatic compound that features a fused ring system with a chlorine atom attached to a methyl group at the third position and a fluorine atom at the sixth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-6-fluoroisoquinoline typically involves multi-step organic reactions. One common method includes the chloromethylation of 6-fluoroisoquinoline using formaldehyde and hydrochloric acid under acidic conditions. This reaction proceeds through the formation of a chloromethyl carbocation intermediate, which then reacts with the isoquinoline ring to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Chloromethyl)-6-fluoroisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and alcohols under basic or neutral conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Reactions: Products include azido, thiocyanato, or alkoxy derivatives.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include methyl derivatives.
Applications De Recherche Scientifique
3-(Chloromethyl)-6-fluoroisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-6-fluoroisoquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloromethyl and fluoro groups can enhance the compound’s binding affinity and selectivity towards its molecular targets.
Comparaison Avec Des Composés Similaires
3-(Chloromethyl)isoquinoline: Lacks the fluorine atom, which may result in different reactivity and biological activity.
6-Fluoroisoquinoline:
3-(Chloromethyl)-7-fluoroisoquinoline: Similar structure but with the fluorine atom at a different position, leading to variations in reactivity and function.
Uniqueness: 3-(Chloromethyl)-6-fluoroisoquinoline is unique due to the specific positioning of the chloromethyl and fluoro groups, which can influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H7ClFN |
|---|---|
Poids moléculaire |
195.62 g/mol |
Nom IUPAC |
3-(chloromethyl)-6-fluoroisoquinoline |
InChI |
InChI=1S/C10H7ClFN/c11-5-10-4-8-3-9(12)2-1-7(8)6-13-10/h1-4,6H,5H2 |
Clé InChI |
LUCWMAJTGDBVCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN=C(C=C2C=C1F)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-6,7-dimethoxybenzo[d]thiazole](/img/structure/B13658915.png)
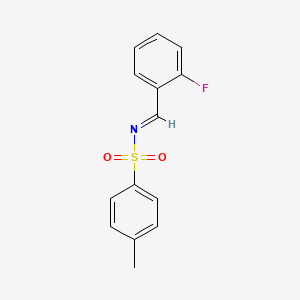
![8-Ethynylimidazo[1,2-a]pyridine](/img/no-structure.png)

![4-(1-Benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13658961.png)

